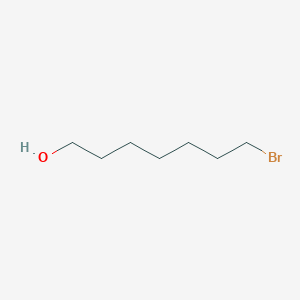

7-Bromo-1-heptanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromoheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXRRNUXCHUHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064979 | |

| Record name | 1-Heptanol, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10160-24-4 | |

| Record name | 7-Bromo-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10160-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanol, 7-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010160244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanol, 7-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanol, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-1-heptanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 7-Bromo-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 7-Bromo-1-heptanol, a valuable bifunctional molecule in organic synthesis. The information presented herein is intended to support research and development activities by providing essential data and standardized experimental protocols for its characterization.

Core Physical Properties of this compound

This compound is a linear aliphatic alcohol containing a terminal bromine atom. This unique structure allows it to participate in a wide range of chemical transformations, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. A thorough understanding of its physical properties is crucial for its effective use in experimental design, process development, and quality control.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various reliable sources.

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | C₇H₁₅BrO | - | - | [1] |

| Molecular Weight | 195.10 | g/mol | - | [2] |

| Appearance | Liquid | - | Room Temperature | |

| Density | 1.269 | g/mL | 25 °C | [1][3] |

| Boiling Point | 111-112 | °C | 4 mmHg | [1][3] |

| Refractive Index | 1.482 | n20/D | 20 °C | [1][3] |

| Solubility | Slightly soluble in water | - | - | [1][3] |

| Flash Point | 113 | °C | Closed cup | |

| CAS Number | 10160-24-4 | - | - | [1][3] |

Experimental Protocols for Physical Property Determination

Accurate and reproducible experimental data are the bedrock of scientific research. The following sections detail standardized protocols for the determination of the key physical properties of liquid compounds such as this compound.

Determination of Density

The density of a liquid can be determined using a pycnometer or by the gravimetric buoyancy method.[4] The gravimetric method is described here.

Objective: To accurately measure the mass per unit volume of this compound.

Apparatus:

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flask (e.g., 10 mL, Class A)

-

Pasteur pipette

-

Thermometer

Procedure:

-

Carefully clean and dry the volumetric flask.

-

Measure and record the mass of the empty, dry volumetric flask on the analytical balance.

-

Using a Pasteur pipette, carefully fill the volumetric flask with this compound until the bottom of the meniscus aligns with the calibration mark.

-

Ensure there are no air bubbles in the flask. If present, gently tap the flask to dislodge them.

-

Measure and record the mass of the volumetric flask containing the this compound.

-

Measure and record the temperature of the sample.

-

Calculate the density using the formula: Density = (Mass of liquid) / (Volume of flask).

Determination of Boiling Point (Micro Method)

For accurate determination of the boiling point, especially with small sample volumes, the micro-reflux method is suitable.[5]

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirring bar and stir plate

Procedure:

-

Place a small amount (approximately 0.5 mL) of this compound into the small test tube along with a small stirring bar.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Secure the test tube and a thermometer in the heating apparatus, ensuring the thermometer bulb is positioned close to the test tube and at the same level as the liquid.

-

Begin heating the apparatus at a slow, controlled rate while stirring.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the temperature increases.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[6] Record this temperature.

-

For confirmation, stop heating and note the temperature at which the liquid is drawn back into the capillary tube. This should be very close to the boiling point.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property. An Abbe refractometer is commonly used for this measurement.

Objective: To measure the refractive index of this compound.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Pasteur pipette

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Connect the refractometer to a constant temperature water bath set to 20°C.

-

Place a few drops of this compound onto the lower prism using a Pasteur pipette.

-

Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index from the instrument's scale.

Determination of Solubility (Qualitative)

A qualitative assessment of solubility in various solvents provides valuable information about the polarity of the compound.

Objective: To determine the solubility of this compound in water and common organic solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

Graduated pipettes

Procedure:

-

Place a small, measured amount (e.g., 0.1 mL) of this compound into a series of clean, dry test tubes.

-

To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, diethyl ether, hexane).

-

Agitate the test tubes vigorously for a set period (e.g., 1 minute) using a vortex mixer or by hand.

-

Allow the mixtures to stand and observe if a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble). Record the observations.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the systematic characterization of the physical properties of a liquid chemical compound like this compound.

References

- 1. This compound [chembk.com]

- 2. 1-Heptanol, 7-bromo- | C7H15BrO | CID 66284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 10160-24-4 [chemicalbook.com]

- 4. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Video: Boiling Points - Procedure [jove.com]

An In-depth Technical Guide to 7-Bromo-1-heptanol

This technical guide provides a comprehensive overview of 7-Bromo-1-heptanol, a versatile bifunctional organic compound utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for laboratory and development use.

Core Chemical Identity

This compound is an aliphatic alcohol containing a terminal bromine atom. This dual functionality, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, makes it a valuable intermediate in a variety of organic syntheses.

Chemical Structure:

The structure consists of a seven-carbon straight chain with a hydroxyl group (-OH) at position 1 and a bromine atom (Br) at position 7.

Molecular Formula: C7H15BrO[1][2][3][4][5]

Canonical SMILES: OCCCCCCCBr[6]

InChI: 1S/C7H15BrO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2[4][6]

IUPAC Name: 7-bromoheptan-1-ol[3][4]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, facilitating easy reference for experimental design and evaluation.

| Property | Value | Source |

| Molecular Weight | 195.10 g/mol | [2][3][4][5][6] |

| Density | 1.269 g/mL at 25 °C | [1][6][7] |

| Boiling Point | 111-112 °C at 4 mmHg | [1][6][7] |

| Flash Point | >230 °F (>113 °C) - closed cup | [1][6] |

| Refractive Index | n20/D 1.482 | [1][6][7] |

| Solubility | Slightly soluble in water. | [1][3][7] |

| CAS Number | 10160-24-4 | [1][3][6] |

Synthesis and Experimental Protocols

This compound is commonly synthesized from 1,7-heptanediol. The following protocol is based on established laboratory procedures.[7]

Synthesis of this compound from 1,7-Heptanediol

Objective: To synthesize this compound via nucleophilic substitution of a primary hydroxyl group in 1,7-heptanediol using hydrobromic acid.

Materials:

-

1,7-heptanediol (2710 g)

-

40% Hydrobromic acid (4860 g)

-

Concentrated Sulfuric acid (2110 g)

-

Toluene (25,000 mL for reaction, 5000 mL for extraction)

-

Saturated sodium chloride solution

-

Saturated sodium bicarbonate solution

Equipment:

-

50-liter glass reactor with stirrer and thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

High-vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a 50-liter glass reactor, add 40% hydrobromic acid (4860 g), concentrated sulfuric acid (2110 g), and toluene (25,000 mL).

-

Addition of Reactant: Add 1,7-heptanediol (2710 g) to the reactor.

-

Reaction Conditions: Begin stirring the mixture and heat to reflux. Maintain the reflux for 26 hours. Monitor the reaction progress by sampling to confirm the complete consumption of the starting material.

-

Work-up and Extraction: Once the reaction is complete, stop heating and allow the mixture to cool and stratify. Separate the layers. Extract the aqueous layer once with toluene (5000 mL).

-

Washing: Combine the organic layers and wash once with a saturated sodium chloride solution (5000 mL). Subsequently, wash with a saturated sodium bicarbonate solution until the organic layer is neutral.

-

Solvent Removal: Separate the aqueous layer and evaporate the solvent (toluene) from the organic layer under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by high-vacuum distillation. Set the oil bath temperature to 110 °C and the system vacuum to 42 Pa. Collect the fraction at 74 °C to obtain the pure product.

Expected Outcome: This procedure is reported to yield approximately 3520 g (88% yield) of this compound with a purity of 99.4%.[7]

Applications in Research and Development

This compound serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and materials science sectors.

-

Pharmaceutical Intermediates: It is used to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones, which have been investigated as PPARγ agonists and potential antidiabetic (type 2) agents.[7] It is also a precursor in the synthesis of thiochroman and chroman derivatives developed as pure antiestrogens.[7]

-

Labeled Compound Synthesis: The compound was instrumental in the synthesis of isotopically labeled fatty acids, such as (9Z,12E)-[1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)-[1-13C]-octadeca-9,12,15-trienoic acid, which are valuable tools in metabolic research.[7][8]

-

Biochemical Reagent: It is classified and used as a biochemical assay reagent in various research contexts.[2]

Reaction Pathway Visualization

The synthesis of 1,7-dibromoheptane from 1,7-heptanediol illustrates a classic consecutive reaction where this compound is the key intermediate. The first step, the formation of the monobrominated alcohol, is the rate-determining step.[9]

Caption: Consecutive reaction pathway for the synthesis of 1,7-dibromoheptane.

The diagram above illustrates the logical flow from the starting diol to the final dibrominated product, highlighting the intermediate role of this compound.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[6]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

References

- 1. This compound [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. 1-Heptanol, 7-bromo- | C7H15BrO | CID 66284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | 10160-24-4 [chemicalbook.com]

- 8. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. asianpubs.org [asianpubs.org]

Spectroscopic Profile of 7-Bromo-1-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromo-1-heptanol, a valuable bifunctional molecule in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.64 | t | 2H | H-1 |

| 3.40 | t | 2H | H-7 |

| 1.85 | p | 2H | H-6 |

| 1.57 | p | 2H | H-2 |

| 1.42-1.30 | m | 6H | H-3, H-4, H-5 |

| 1.27 | s | 1H | -OH |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 62.9 | C-1 |

| 33.9 | C-7 |

| 32.7 | C-2 |

| 32.6 | C-5 |

| 28.6 | C-4 |

| 28.0 | C-3 |

| 25.6 | C-6 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | Strong, Broad | O-H stretch |

| 2930 | Strong | C-H stretch (aliphatic) |

| 2857 | Strong | C-H stretch (aliphatic) |

| 1465 | Medium | C-H bend |

| 1058 | Strong | C-O stretch |

| 647 | Medium | C-Br stretch |

Sample: Neat liquid

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 196 | < 5 | [M+2]⁺ (⁷⁹Br) |

| 194 | < 5 | [M]⁺ (⁸¹Br) |

| 115 | 100 | [M - Br]⁺ |

| 97 | 80 | [M - Br - H₂O]⁺ |

| 69 | 60 | C₅H₉⁺ |

| 55 | 95 | C₄H₇⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay to ensure quantitative integration.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation: A "neat" sample is prepared by placing a drop of liquid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).

-

Sample Spectrum: The sample is placed on the ATR crystal, and the anvil is lowered to ensure good contact. The infrared spectrum of the sample is then recorded.

-

Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

-

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak (if present) and the characteristic fragmentation pattern, which provides structural information about the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key feature to look for in the molecular ion and bromine-containing fragments.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of this compound.

Sourcing High-Purity 7-Bromo-1-heptanol: A Technical Guide for Researchers

For scientists and professionals in drug development and chemical research, the purity of starting materials is a critical determinant of experimental success and product quality. This guide provides an in-depth overview of commercial suppliers of high-purity 7-Bromo-1-heptanol, a key building block in the synthesis of various organic molecules. It includes a comparative table of suppliers, a logical workflow for vendor selection, and insights into the analytical methods for purity assessment.

Commercial Supplier Landscape for this compound

The commercial availability of this compound varies in terms of purity. Researchers should carefully consider the specified purity and the analytical method used for its determination when selecting a supplier. The following table summarizes the offerings from several key suppliers.

| Supplier | Product Number(s) | Stated Purity | Analytical Method |

| MedChemExpress | HY-W008425 | 99.15% | Not explicitly stated |

| Sigma-Aldrich | 310913 | 95% | Not explicitly stated |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | H54762 | >95.0% (GC) | Gas Chromatography (GC) |

| Fisher Scientific | AAH5476203, AAH5476206 | 96% | Not explicitly stated |

| TCI America | B1852 | >88.0% (GC) | Gas Chromatography (GC) |

| BroadPharm | BP-31114 | Not explicitly stated | NMR available |

| India Fine Chemicals | F-023834 | Not explicitly stated | Not explicitly stated |

Workflow for Selecting a High-Purity Chemical Supplier

The process of selecting a suitable supplier for a critical reagent like this compound involves more than just comparing list prices. The following workflow outlines a systematic approach to ensure the procurement of high-quality material appropriate for the intended research.

Caption: A logical workflow for the selection and qualification of a chemical supplier.

Experimental Protocols and Purity Determination

The purity of this compound is most commonly determined by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC): This technique separates volatile compounds in a mixture. A typical GC protocol for analyzing this compound would involve:

-

Injection: A small sample of the material is vaporized and injected into the chromatograph.

-

Separation: The vaporized sample is carried by an inert gas through a column. The separation is based on the differential partitioning of the components between the mobile phase (carrier gas) and the stationary phase within the column.

-

Detection: A detector at the end of the column measures the quantity of each component as it elutes. The purity is determined by the relative area of the this compound peak compared to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule and identifying impurities.

-

Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in a strong magnetic field and subjected to radiofrequency pulses. The resulting signals are recorded to generate the NMR spectrum.

-

Analysis: The chemical shifts, integration of peaks, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure and identify any impurities with distinct NMR signatures. The PubChem database contains spectral information for this compound which can be used as a reference.[1]

Potential Impurities and Synthesis Insights

Understanding the synthesis of this compound can provide valuable clues about potential impurities. One common synthetic route involves the ring-opening of a cyclic ether followed by bromination. For example, a method for preparing 7-bromo-1-heptene involves the reaction of tetrahydrofuran with hydrobromic acid.[2] Potential impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents. For instance, in the synthesis of 7-bromo-1-heptene, a gas chromatographic purity of 98.4% was achieved.[2] Another related compound, this compound Acetate, is advertised with a purity of ≥98.0%.[3]

Signaling Pathways and Applications

While this compound itself is a chemical intermediate, the molecules synthesized from it can have significant biological activity. For example, it has been used in the synthesis of antiestrogen derivatives and has potential applications in the development of antidiabetic agents.[3][4] The specific signaling pathways targeted by these end products are diverse and depend on the final molecular structure.

The following diagram illustrates a generalized workflow for the application of this compound in a drug discovery context.

Caption: A simplified workflow from a starting material to preclinical studies.

References

- 1. 1-Heptanol, 7-bromo- | C7H15BrO | CID 66284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102675036A - Method for preparing 7-bromine-1-heptylene - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Synthesis of 7-Bromo-1-heptanol from 1,7-heptanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 7-bromo-1-heptanol from 1,7-heptanediol, a critical process for the generation of a versatile bifunctional molecule used in the synthesis of various pharmaceutical agents and advanced materials.[1][2][3] This document outlines the reaction mechanism, detailed experimental protocols, and key data for successful and high-yield synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis, notably in the preparation of complex molecules such as certain fatty acids and antidiabetic agents.[1] The selective monobromination of 1,7-heptanediol presents a chemical challenge, as the symmetric nature of the diol can easily lead to the formation of the undesired 1,7-dibromoheptane byproduct.[4][5] This guide details a robust method to achieve high selectivity and yield for the desired monobrominated product.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[4] The diol is protonated in the presence of a strong acid, followed by the displacement of a hydroxyl group by a bromide ion. The selectivity for the mono-substituted product over the di-substituted product is influenced by factors such as reaction time, temperature, and solvent polarity.[2][4][5]

Reaction and Mechanism

The overall reaction is the conversion of one of the hydroxyl groups of 1,7-heptanediol to a bromine atom using hydrobromic acid, typically in the presence of a strong acid catalyst like sulfuric acid.

Reaction Scheme:

HO-(CH₂)₇-OH + HBr → Br-(CH₂)₇-OH + H₂O

The synthesis of 1,7-dibromoheptane from 1,7-heptanediol is a consecutive reaction, where the formation of this compound is the first and slower step. The subsequent conversion to 1,7-dibromoheptane is a faster step.[4] Controlling the reaction conditions is therefore crucial to maximize the yield of the desired monobrominated product. Studies have shown that the polarity of the solvent plays a significant role; a less polar microenvironment favors the reaction of the less polar this compound to form the dibromide, while the more polar 1,7-heptanediol reacts in the aqueous phase.[4]

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound from 1,7-heptanediol.[1]

Materials and Equipment:

-

50-liter glass reactor equipped with a stirrer and thermometer

-

1,7-heptanediol

-

40% Hydrobromic acid

-

Concentrated Sulfuric acid

-

Toluene

-

Saturated sodium chloride solution

-

Saturated sodium bicarbonate solution

-

Rotary evaporator

-

High-vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a 50-liter glass reactor, add 4860 g of 40% hydrobromic acid, 2110 g of concentrated sulfuric acid, and 25,000 mL of toluene.

-

Addition of Reactant: Add 2710 g of 1,7-heptanediol to the reactor.

-

Reaction: Begin stirring the mixture and heat it to reflux. Maintain the reflux for 26 hours. Monitor the reaction progress by sampling to confirm the complete consumption of the starting material.

-

Work-up:

-

Once the reaction is complete, stop heating and allow the mixture to cool and stratify.

-

Separate the aqueous layer.

-

Extract the aqueous layer once with 5000 mL of toluene.

-

Combine the organic layers.

-

Wash the combined organic layer once with 5000 mL of saturated sodium chloride solution.

-

Neutralize the organic layer by washing with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

-

-

Isolation of Crude Product:

-

Separate the aqueous layer.

-

Evaporate the solvent from the organic layer under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification:

-

Purify the crude product by high-vacuum distillation.

-

Set the oil bath temperature to 110 °C and the system vacuum to 42 Pa.

-

Collect the fraction at 74 °C.

-

Data Presentation

The following tables summarize the quantitative data from the synthesis.

Table 1: Reagent Quantities

| Reagent | Quantity |

| 1,7-Heptanediol | 2710 g |

| 40% Hydrobromic Acid | 4860 g |

| Concentrated Sulfuric Acid | 2110 g |

| Toluene (reaction) | 25,000 mL |

| Toluene (extraction) | 5000 mL |

| Saturated Sodium Chloride | 5000 mL |

Table 2: Reaction Conditions and Product Characteristics

| Parameter | Value |

| Reaction Time | 26 hours |

| Reaction Temperature | Reflux |

| Crude Product Yield | 3780 g |

| Purified Product Yield | 3520 g |

| Final Purity | 99.4% |

| Overall Yield | 88% |

| Distillation Temperature | 74 °C @ 42 Pa |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This guide provides a comprehensive and detailed procedure for the selective monobromination of 1,7-heptanediol to yield this compound with high purity and yield. The presented protocol, coupled with the understanding of the reaction mechanism, offers a reliable method for researchers and professionals in the field of drug development and organic synthesis. Careful control of reaction parameters and a thorough purification process are essential for achieving the desired outcome.

References

- 1. This compound | 10160-24-4 [chemicalbook.com]

- 2. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]

- 3. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 7-Bromo-1-heptanol in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note focuses on the use of 7-Bromo-1-heptanol as a key bifunctional reagent in this reaction. Its linear seven-carbon chain, terminating in a primary bromide and a primary alcohol, makes it an excellent building block for introducing a hydroxyl-terminated heptyl chain onto a variety of nucleophiles, particularly phenoxides. This allows for the synthesis of diverse molecules with applications in materials science, fragrance chemistry, and pharmaceutical development.

The general principle of the Williamson ether synthesis involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. Given that this compound is a primary alkyl halide, it is an ideal substrate for this reaction, minimizing the potential for competing elimination reactions.

Core Reaction and Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A strong base is used to deprotonate the phenol (or alcohol), creating a potent nucleophile. This nucleophile then attacks the carbon atom attached to the bromine in this compound, leading to the formation of an ether linkage and the displacement of the bromide ion.

Reaction Scheme:

Applications in Synthesis

The primary application of this compound in Williamson ether synthesis is the introduction of a C7-alkanol chain onto aromatic rings. This modification can significantly alter the physical and chemical properties of the parent phenol, influencing its solubility, lipophilicity, and potential for further functionalization at the terminal hydroxyl group. This strategy is valuable in:

-

Drug Development: Modifying phenolic drug candidates to improve their pharmacokinetic properties.

-

Materials Science: Synthesizing monomers for polymers with tailored properties.

-

Fragrance Industry: Creating new aroma chemicals with unique scent profiles.

Data Presentation: Reaction of this compound with Substituted Phenols

| Phenolic Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetone | Reflux | 24 | ~85 |

| 4-Methylphenol (p-Cresol) | NaH | DMF | 80 | 12 | >90 |

| 4-Nitrophenol | K₂CO₃ | DMF | 100 | 6 | ~92 |

| 4-Fluorophenol | Cs₂CO₃ | Acetonitrile | 80 | 18 | ~88 |

| 4-Methoxyphenol | K₂CO₃ | MEK | Reflux | 24 | ~90 |

Note: Yields are approximate and can vary based on the specific experimental setup and purification methods.

Experimental Protocols

General Protocol for the Synthesis of 7-Phenoxyheptan-1-ol

This protocol provides a detailed methodology for the reaction of phenol with this compound.

Materials:

-

Phenol

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.

-

Addition of Alkyl Halide: Add this compound (1.1 eq.) to the stirring mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-phenoxyheptan-1-ol.

-

Protocol for the Synthesis of 7-(4-Nitrophenoxy)heptan-1-ol

This protocol outlines the synthesis using an electron-deficient phenol.

Materials:

-

4-Nitrophenol

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-nitrophenol (1.0 eq.), this compound (1.2 eq.), and anhydrous potassium carbonate (2.5 eq.) in anhydrous DMF.

-

Reaction: Heat the mixture to 100 °C and stir for 6 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

-

Mandatory Visualizations

Williamson Ether Synthesis Workflow

Caption: General workflow for the Williamson ether synthesis using a phenol and this compound.

Logical Relationship of Reaction Parameters

Caption: Key parameters influencing the outcome of the Williamson ether synthesis.

Application Notes and Protocols: 7-Bromo-1-heptanol as a Precursor for Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds. However, the presence of acidic protons, such as those from hydroxyl groups, is incompatible with the basic nature of Grignard reagents. This presents a challenge when using haloalcohols like 7-bromo-1-heptanol as precursors. This document provides detailed application notes and protocols for the successful formation of a Grignard reagent from this compound through a protective group strategy. The hydroxyl group is temporarily masked as a trimethylsilyl (TMS) ether, allowing for the formation of the Grignard reagent and its subsequent reaction with electrophiles. The final step involves the removal of the protecting group to yield the desired product.

Core Challenges and Strategy

A direct reaction of this compound with magnesium to form a Grignard reagent is not feasible. The acidic proton of the hydroxyl group will quench the Grignard reagent as it forms, leading to the formation of a magnesium alkoxide and preventing the desired carbon-carbon bond formation.[1][2]

To circumvent this, a three-step strategy is employed:

-

Protection: The hydroxyl group of this compound is protected as a trimethylsilyl (TMS) ether. Silyl ethers are stable under the basic conditions of Grignard reagent formation and reaction.[1][3][4]

-

Grignard Formation and Reaction: The resulting TMS-protected bromoheptane is then used to form the Grignard reagent, which can subsequently react with various electrophiles.

-

Deprotection: The TMS protecting group is removed under acidic conditions to regenerate the hydroxyl group in the final product.[1][5]

Experimental Protocols

Protocol 1: Protection of this compound as a Trimethylsilyl (TMS) Ether

This protocol details the protection of the hydroxyl group of this compound using chlorotrimethylsilane (TMSCl).

Materials:

-

This compound

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (TEA) or Imidazole

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-bromo-1-(trimethylsilyloxy)heptane.

-

The crude product can be purified by flash column chromatography if necessary.

Quantitative Data:

| Reagent | Molar Eq. | Typical Yield (%) |

| This compound | 1.0 | >95 |

| Chlorotrimethylsilane | 1.2 | |

| Triethylamine | 1.5 |

Protocol 2: Formation of the Grignard Reagent and Reaction with an Aldehyde

This protocol describes the formation of the Grignard reagent from 7-bromo-1-(trimethylsilyloxy)heptane and its subsequent reaction with a representative aldehyde, benzaldehyde.

Materials:

-

7-bromo-1-(trimethylsilyloxy)heptane (from Protocol 1)

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 7-bromo-1-(trimethylsilyloxy)heptane (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy with gentle bubbling. Gentle warming may be necessary.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The resulting greyish solution is ready for the next step.

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

Quantitative Data:

| Reagent | Molar Eq. | Typical Yield (%) |

| 7-bromo-1-(trimethylsilyloxy)heptane | 1.0 | 80-90 (in solution) |

| Magnesium Turnings | 1.2 | |

| Benzaldehyde | 1.0 | 85-95 (for the addition step) |

Protocol 3: Deprotection of the TMS Ether

This protocol details the removal of the TMS protecting group to yield the final diol product. This can often be achieved during the aqueous workup of the Grignard reaction.

Materials:

-

Reaction mixture from Protocol 2

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Cool the reaction mixture from Protocol 2 to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

To ensure complete deprotection and dissolve the magnesium salts, add 1 M HCl until the aqueous layer is acidic (pH ~2).

-

Stir the mixture for 30-60 minutes at room temperature.

-

Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product, 1-phenyl-1,8-octanediol.

-

The crude product can be purified by flash column chromatography.

Quantitative Data:

| Reagent | Molar Eq. | Typical Yield (%) |

| Reaction Mixture from Protocol 2 | - | >90 (for the deprotection step) |

| 1 M HCl | Excess |

Visualizations

Caption: Experimental workflow for the synthesis of 1-phenyl-1,8-octanediol.

Caption: Chemical pathway from this compound to the final diol product.

Applications in Drug Development

The ability to form a Grignard reagent from a functionalized haloalcohol like this compound opens up numerous possibilities in medicinal chemistry and drug development. The resulting bifunctional intermediate, containing a protected hydroxyl group and a reactive Grignard reagent, can be used to introduce long-chain alkyl spacers with a terminal hydroxyl group. This is particularly useful for:

-

Linker Synthesis: In the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), linkers of specific lengths and functionalities are crucial. The described methodology allows for the facile synthesis of such linkers.

-

Synthesis of Bioactive Molecules: Many natural products and synthetic drugs contain long-chain alcohols. This method provides a reliable route to introduce these structural motifs.

-

Fragment-Based Drug Discovery: The prepared Grignard reagent can be reacted with a variety of electrophilic fragments to rapidly generate a library of compounds for screening.

By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound as a versatile precursor for the synthesis of complex molecules with applications in various stages of drug discovery and development.

References

The Versatility of 7-Bromo-1-heptanol in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

7-Bromo-1-heptanol is a bifunctional linear molecule that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its value lies in the orthogonal reactivity of its two functional groups: a terminal primary alcohol and a primary alkyl bromide. The hydroxyl group can be readily protected or functionalized, while the bromo group provides a reactive handle for nucleophilic substitution and organometallic coupling reactions. This unique combination makes this compound a versatile synthon, particularly in the construction of the side chains of prostaglandin analogues and other complex drug molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a precursor for the introduction of a seven-carbon chain. This is particularly relevant in the synthesis of prostaglandin analogues, where it is often used to construct the α- or ω-side chains. Prostaglandin analogues are widely used in the treatment of various conditions, including glaucoma, pulmonary hypertension, and for inducing labor.

1. Precursor to the ω-Side Chain of Latanoprost:

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for glaucoma. The synthesis of its ω-side chain can be envisaged starting from this compound. The synthetic strategy typically involves:

-

Protection of the hydroxyl group: To prevent interference in subsequent steps, the hydroxyl group of this compound is protected, commonly as a tert-butyldimethylsilyl (TBDMS) ether.

-

Introduction of the aromatic moiety: The protected this compound can then be used to alkylate a suitable phenol derivative, forming the core of the Latanoprost ω-side chain.

2. Formation of Phosphonium Ylides for Wittig Reactions:

In the synthesis of other prostaglandin analogues, the seven-carbon chain of this compound is incorporated via a Wittig reaction. This involves:

-

Conversion to a phosphonium salt: this compound, after protection of the hydroxyl group, is reacted with triphenylphosphine to form a phosphonium salt.

-

Ylide generation and olefination: The phosphonium salt is then treated with a strong base to generate the corresponding ylide, which can react with an aldehyde on the prostaglandin core to form the desired carbon-carbon double bond of the side chain.

3. Alkylating Agent for Heterocycles and Other Nucleophiles:

The electrophilic nature of the carbon bearing the bromine atom makes this compound a useful alkylating agent for a variety of nucleophiles, including phenols, amines, and carbanions. This reactivity is exploited in the synthesis of diverse pharmaceutical intermediates where a heptanol side chain is required.

Experimental Protocols

The following protocols are representative examples of the key transformations involving this compound.

Protocol 1: Protection of this compound as a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol describes the protection of the hydroxyl group of this compound to prevent its interference in subsequent reactions.

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.0 eq).

-

To this stirred solution, add TBDMSCl (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (7-bromoheptyloxy)(tert-butyl)dimethylsilane.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |

| This compound | 195.10 | 1.0 | - | - |

| TBDMSCl | 150.72 | 1.1 | - | - |

| Imidazole | 68.08 | 2.0 | - | - |

| (7-bromoheptyloxy)(tert-butyl)dimethylsilane | 309.36 | - | >95 | [1] |

Protocol 2: Synthesis of (7-(tert-Butyldimethylsilyloxy)heptyl)triphenylphosphonium Bromide

This protocol describes the formation of a phosphonium salt from the protected this compound, a key intermediate for Wittig reactions.

Materials:

-

(7-bromoheptyloxy)(tert-butyl)dimethylsilane

-

Triphenylphosphine (PPh₃)

-

Anhydrous acetonitrile

Procedure:

-

A solution of (7-bromoheptyloxy)(tert-butyl)dimethylsilane (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous acetonitrile is heated at reflux.

-

The reaction is monitored by TLC until the starting bromide is consumed (typically 24-48 hours).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting viscous oil is triturated with diethyl ether to induce precipitation of the phosphonium salt.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield (7-(tert-butyldimethylsilyloxy)heptyl)triphenylphosphonium bromide.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |

| (7-bromoheptyloxy)(tert-butyl)dimethylsilane | 309.36 | 1.0 | - | - |

| Triphenylphosphine | 262.29 | 1.2 | - | - |

| (7-(tert-Butyldimethylsilyloxy)heptyl)triphenylphosphonium bromide | 571.65 | - | >90 | General Procedure |

Protocol 3: O-Alkylation of Phenol with this compound

This protocol provides a general procedure for the alkylation of phenols using this compound as the alkylating agent.

Materials:

-

Phenol (or a substituted phenol)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetone or DMF

Procedure:

-

To a stirred suspension of the phenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone or DMF, add this compound (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove any unreacted phenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

-

Purify by flash column chromatography (eluent: hexane/ethyl acetate) to afford the desired 7-phenoxyheptan-1-ol.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |

| Phenol | 94.11 | 1.0 | - | - |

| This compound | 195.10 | 1.2 | - | - |

| Potassium Carbonate | 138.21 | 2.0 | - | - |

| 7-Phenoxyheptan-1-ol | 208.29 | - | 70-85 | [2][3] |

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Caption: Synthesis of a phosphonium salt from this compound.

References

Application of 7-Bromo-1-heptanol in the Synthesis of Labeled Fatty Acids

Application Note

The synthesis of isotopically labeled fatty acids is a critical technique for researchers in the fields of biochemistry, pharmacology, and drug development. These labeled compounds serve as invaluable tracers to elucidate metabolic pathways, quantify fatty acid uptake and distribution, and understand the mechanisms of action of lipid-targeting drugs. 7-Bromo-1-heptanol is a versatile bifunctional starting material that can be effectively employed in the multi-step synthesis of carbon-13 (¹³C) labeled fatty acids.

This application note details a synthetic strategy for the preparation of ¹³C-labeled fatty acids, such as (9Z, 12E)-[1-¹³C]-octadeca-9,12-dienoic acid, utilizing this compound as a key precursor. The overall synthetic approach involves the introduction of the ¹³C label via a nitrile intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. This method allows for the precise placement of the isotopic label at the C-1 position of the fatty acid chain.

The synthesis begins with the protection of the hydroxyl group of this compound, followed by a copper-catalyzed coupling reaction to introduce the unsaturated fatty acid backbone. Subsequent conversion of the terminal bromide to a nitrile, using a labeled cyanide source (e.g., K¹³CN), incorporates the isotopic label. Finally, hydrolysis of the nitrile and deprotection of the hydroxyl group, followed by oxidation, yields the desired ¹³C-labeled fatty acid.

Key Experiments and Methodologies

The successful synthesis of labeled fatty acids using this compound involves several key experimental stages. The protocols provided below are representative methods based on established organic synthesis techniques and information derived from the synthesis of similar labeled compounds.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Key Reagents | Expected Yield (%) |

| 1 | Protection of this compound | Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS) | 95 - 99 |

| 2 | Copper-Catalyzed Cross-Coupling | Grignard reagent of a suitable unsaturated alkyl halide, CuI | 70 - 80 |

| 3 | Deprotection of the Hydroxyl Group | Acetic acid, THF, Water | 90 - 95 |

| 4 | Conversion to Alkyl Bromide | PBr₃ | 85 - 90 |

| 5 | Nitrile Formation (¹³C-Labeling) | K¹³CN, DMSO | 80 - 85 |

| 6 | Hydrolysis of Nitrile to Carboxylic Acid | NaOH, H₂O/EtOH | 85 - 90 |

Note: The overall yield for a multi-step synthesis will be the product of the yields of individual steps. For instance, the synthesis of (9Z, 12E)-[1-¹³C]-octadeca-9,12-dienoic acid from 7-bromo-heptan-1-ol has been reported to be achieved in seven steps with an overall yield of 7.8%.[1][2]

Experimental Protocols

Protocol 1: Protection of this compound

Objective: To protect the hydroxyl group of this compound as a tetrahydropyranyl (THP) ether to prevent its interference in subsequent reactions.

Materials:

-

This compound

-

Dihydropyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add DHP (1.2 eq) to the solution.

-

Add a catalytic amount of PPTS (0.05 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the protected product.

Protocol 2: ¹³C-Labeling via Nitrile Formation and Hydrolysis

Objective: To introduce the ¹³C label by converting a terminal bromide to a ¹³C-nitrile, followed by hydrolysis to the carboxylic acid.

Materials:

-

Protected bromo-alkane from the previous steps

-

Potassium cyanide-¹³C (K¹³CN)

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnetic stirrer with heating mantle

-

Reflux condenser

Procedure: Part A: Nitrile Formation

-

In a round-bottom flask, dissolve the bromo-alkane (1.0 eq) in DMSO.

-

Add K¹³CN (1.1 eq) to the solution.

-

Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Part B: Hydrolysis to Carboxylic Acid

-

Dissolve the obtained ¹³C-nitrile in a mixture of EtOH and water.

-

Add NaOH (3.0 eq) and heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture and acidify with concentrated HCl to pH ~2.

-

Extract the labeled fatty acid with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude labeled fatty acid.

-

Purify the product by column chromatography or crystallization.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages in the synthesis of a ¹³C-labeled fatty acid using this compound.

Caption: General workflow for the synthesis of ¹³C-labeled fatty acids.

Caption: Logical relationship of synthetic steps.

References

Application Notes and Protocols for the Alkylation of Phenols with 7-Bromo-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a cornerstone of synthetic organic chemistry, pivotal in the construction of aryl ethers. A prominent method for achieving this transformation is the Williamson ether synthesis, a reliable and versatile SN2 reaction. This protocol details the alkylation of a generic phenol with 7-bromo-1-heptanol, a bifunctional reagent that introduces a seven-carbon chain bearing a terminal hydroxyl group. This moiety is of significant interest in medicinal chemistry and materials science for its utility as a flexible linker or for subsequent functionalization.

The reaction proceeds via the deprotonation of the phenol using a mild base, such as potassium carbonate, to generate the more nucleophilic phenoxide ion in situ. The phenoxide then displaces the bromide from this compound in a bimolecular nucleophilic substitution (SN2) reaction to form the desired 7-phenoxyheptan-1-ol derivative. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial for facilitating this type of reaction.

Experimental Protocol

This protocol provides a detailed methodology for the alkylation of a representative phenol with this compound.

Materials:

-

Phenol (or substituted phenol)

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of the phenol of approximately 0.5 M.

-

Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

-

-

Addition of Alkylating Agent:

-

Add this compound (1.2 eq) to the reaction mixture dropwise.

-

-

Reaction:

-

Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle or an oil bath.

-

Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting phenol by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

-

-

Extraction:

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers.

-

-

Washing:

-

Wash the combined organic layers with deionized water (2 x volume of the organic layer) to remove residual DMF.

-

Wash the organic layer with brine (1 x volume of the organic layer).

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-phenoxyheptan-1-ol derivative.

-

Data Presentation

The following table summarizes the quantitative data for a typical reaction.

| Parameter | Value |

| Reactants | |

| Phenol | 1.0 eq |

| This compound | 1.2 eq |

| Potassium Carbonate | 1.5 eq |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Concentration | ~0.5 M |

| Temperature | 80 °C |

| Reaction Time | 12-24 hours |

| Expected Outcome | |

| Yield | 70-90% (after purification) |

| Purity | >95% (by NMR and/or LC-MS) |

Mandatory Visualization

Caption: Experimental workflow for the alkylation of phenols.

Application Notes and Protocols: The Role of 7-Bromo-1-heptanol in the Functionalization of Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 7-bromo-1-heptanol in the preparation and functionalization of self-assembled monolayers (SAMs). While not a primary SAM-forming molecule, this compound serves as a valuable reagent for the post-formation modification of SAMs, enabling the introduction of a terminal hydroxyl group and a seven-carbon spacer. This approach is particularly relevant for applications in biosensing, drug delivery, and fundamental surface science, where precise control over surface chemistry is paramount.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a variety of substrates. They provide a powerful platform for tailoring surface properties such as wettability, biocompatibility, and chemical reactivity. While alkanethiols on gold and organosilanes on silicon oxide are common examples of direct SAM formation, the functionalization of these monolayers post-assembly expands the accessible surface chemistries.

This compound is a bifunctional molecule featuring a terminal bromide and a terminal hydroxyl group. The bromide acts as an excellent leaving group in nucleophilic substitution reactions, making it a suitable candidate for grafting onto surfaces. The terminal hydroxyl group can then be used for subsequent chemical modifications or to impart specific hydrophilic properties to the surface. This two-step approach, involving the formation of a reactive SAM followed by functionalization with this compound, offers a versatile strategy for surface engineering.

Application: Surface Functionalization for Biosensor Development

A key application of SAMs functionalized with this compound is in the development of biosensors. The terminal hydroxyl groups can be activated to immobilize biorecognition elements such as antibodies, enzymes, or nucleic acids. The alkyl chain of the this compound acts as a spacer, extending the recognition element away from the surface and minimizing steric hindrance, which can enhance binding efficiency and sensor sensitivity.

Hypothetical Quantitative Data for a Functionalized Biosensor Surface

The following table summarizes expected characterization data for a silicon oxide surface functionalized first with an amine-terminated silane and subsequently with this compound.

| Surface Modification Step | Water Contact Angle (°) | Ellipsometric Thickness (Å) | N (1s) XPS Peak (Binding Energy, eV) | Br (3d) XPS Peak (Binding Energy, eV) | O (1s) XPS Peak (Binding Energy, eV) |

| Bare Silicon Oxide | < 15 | 0 | - | - | 532.5 |

| Amine-Terminated SAM | 55 - 65 | 10 - 15 | 400.5 | - | 532.8 |

| After reaction with this compound | 70 - 80 | 18 - 25 | 401.0 (quaternary amine) | 70.0 | 533.0 (C-O-H) |

Experimental Protocols

This section details the experimental procedures for the preparation of a hydroxyl-terminated SAM on a silicon oxide surface using a two-step process involving an amine-terminated SAM and subsequent functionalization with this compound.

Materials and Reagents

-

Silicon wafers with a native oxide layer

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous Toluene

-

This compound

-

Triethylamine (TEA) or other non-nucleophilic base

-

Anhydrous Dimethylformamide (DMF)

-

Ethanol (absolute)

-

Sulfuric acid

-

Hydrogen peroxide (30%)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

Protocol 1: Formation of Amine-Terminated SAM on Silicon Oxide

This protocol describes the formation of a (3-aminopropyl)triethoxysilane (APTES) SAM on a silicon oxide surface.

1. Substrate Cleaning (Piranha Solution - EXTREME CAUTION): a. Prepare piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a glass container. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment. b. Immerse the silicon wafers in the piranha solution for 15-20 minutes. c. Remove the wafers and rinse extensively with DI water. d. Dry the wafers under a stream of high-purity nitrogen gas.

2. Silanization: a. Prepare a 1% (v/v) solution of APTES in anhydrous toluene in a sealed container. b. Immerse the cleaned and dried silicon wafers in the APTES solution. c. Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere to prevent polymerization of the silane in solution. d. After immersion, remove the wafers and rinse thoroughly with anhydrous toluene to remove any physisorbed silane. e. Sonicate the wafers in anhydrous toluene for 5 minutes. f. Rinse again with anhydrous toluene and then with ethanol. g. Dry the wafers under a stream of nitrogen gas. h. Cure the SAM by baking the wafers at 110°C for 30 minutes.

Protocol 2: Functionalization with this compound

This protocol describes the nucleophilic substitution reaction of the amine-terminated SAM with this compound.

1. Reaction Setup: a. Prepare a solution of 10 mM this compound and 20 mM triethylamine in anhydrous DMF. b. Place the APTES-functionalized silicon wafers in a reaction vessel. c. Add the reaction solution to the vessel, ensuring the wafers are fully submerged.

2. Reaction: a. Heat the reaction mixture to 60-70°C and stir for 12-24 hours under a nitrogen atmosphere. b. The amine groups on the SAM will act as nucleophiles, displacing the bromide on this compound to form a secondary amine linkage.

3. Post-Reaction Cleaning: a. After the reaction, remove the wafers from the solution. b. Rinse the wafers thoroughly with DMF. c. Sonicate the wafers in DMF for 5 minutes to remove any unreacted reagents. d. Rinse with ethanol and then with DI water. e. Dry the functionalized wafers under a stream of nitrogen gas.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformations occurring on the surface.

Caption: Workflow for the formation of an amine-terminated SAM.